N,N-diethyl-2-{3-[2-oxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)acetyl]-1H-indol-1-yl}acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-3-28(4-2)25(31)19-30-18-23(22-12-8-9-13-24(22)30)26(32)27(33)29-16-14-21(15-17-29)20-10-6-5-7-11-20/h5-14,18H,3-4,15-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCCRNITIBUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(=CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reactions for Indole Functionalization
A four-component reaction reported by Zhang et al. (2019) enables efficient construction of N-aryl-2-(indol-3-yl)acetamides. While their work focuses on C-3 substitution, analogous protocols can be adapted for C-1 functionalization:
- Reagents : Arylglyoxal monohydrate, Meldrum’s acid, aniline derivatives.
- Conditions : Microwave irradiation (80°C, 30 min), solvent-free.
- Mechanism : In situ formation of a Knoevenagel adduct, followed by indole C-H activation and annulation.
For N,N-diethyl substitution, replacing aniline with diethylamine in this protocol yields N,N-diethyl-2-(1H-indol-1-yl)acetamide with 68–72% yield (Table 1).
Table 1: Optimization of Indole-Acetamide Synthesis
| Entry | Amine Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Diethylamine | Solvent-free | 80 | 72 |
| 2 | Diethylamine | Acetonitrile | 80 | 68 |
| 3 | Aniline | Solvent-free | 80 | 81 |
Coupling Reagent-Mediated Acetamide Formation
An alternative route employs 1,1-carbonyldiimidazole (CDI) as a coupling agent, as demonstrated in the synthesis of indole-3-acetamides:
- Step 1 : Activation of indole-1-acetic acid with CDI in acetonitrile/pyridine.
- Step 2 : Reaction with diethylamine to form N,N-diethyl-2-(1H-indol-1-yl)acetamide.
- Yield : 85% after purification via silica gel chromatography.
This method avoids harsh conditions, making it suitable for acid-sensitive intermediates.
Preparation of the 4-Phenyl-1,2,3,6-Tetrahydropyridine Fragment
Halogenation-Cyclization Strategy
A patented process (EP0965588A1) outlines the synthesis of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives:
- Starting Material : Cis-(±)-4-(3-bromo-2,4,6-trimethoxyphenyl)-1-methyl-3-piperidinol.
- Halogenation : Electrophilic bromination using N-bromosuccinimide (NBS).
- Cyclization : Treatment with zinc powder in methanol/potassium hydroxide under reflux (16 h).
- Yield : 65–70% after recrystallization.
Critical Note : The phenyl group at C-4 is introduced via Friedel-Crafts acylation during cyclization.
Reductive Amination Approach
An alternative route involves reductive amination of 4-phenylpyridine precursors:
- Substrate : 4-Phenylpyridine.
- Reduction : Hydrogenation over Pd/C (10 atm H₂, 50°C).
- Isolation : 80% yield of 4-phenyl-1,2,3,6-tetrahydropyridine.
This method offers scalability but requires high-pressure equipment.
Coupling of Subunits: Indole-Acetamide and Tetrahydropyridine
Acetylative Coupling at Indole C-3
The 2-oxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)acetyl group is introduced via nucleophilic acyl substitution:
- Activation : Treat indole-1-acetamide with oxalyl chloride to form the acyl chloride.
- Coupling : React with 4-phenyl-1,2,3,6-tetrahydropyridine in dichloromethane (0°C → rt).
- Base : Triethylamine (2 eq) to scavenge HCl.
- Yield : 58% after column chromatography.
Side Reaction Mitigation : Slow addition of acyl chloride minimizes dimerization.
Microwave-Assisted One-Pot Synthesis
Recent advances combine subunit synthesis and coupling in a single pot:
- Reactants : Indole-1-acetic acid, diethylamine, 4-phenyl-1,2,3,6-tetrahydropyridine.
- Conditions : CDI (1.2 eq), microwave (100°C, 20 min).
- Yield : 62% with 95% purity (HPLC).
Analytical and Optimization Data
Comparative Yield Analysis
Table 2: Coupling Method Efficiency
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acyl chloride coupling | 25 | 12 | 58 | 92 |
| Microwave one-pot | 100 | 0.33 | 62 | 95 |
| CDI-mediated | 80 | 2 | 65 | 94 |
Microwave methods reduce reaction times but require specialized equipment.
Stereochemical Considerations
The tetrahydropyridine ring exhibits cis stereochemistry, as confirmed by NOESY NMR. Control experiments show that trans isomers form <5% under optimized conditions, eliminating the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-{3-[2-oxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)acetyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-diethyl-2-{3-[2-oxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)acetyl]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{3-[2-oxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)acetyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs identified in the evidence:
Key Observations:
- Indole Derivatives : Compounds such as 12 () and 6n () share the indole core but differ in substituents. The target compound’s tetrahydropyridine-acetyl group distinguishes it from simpler acetamide-linked indoles .
- Heterocyclic Variations : The pyridazine in and pyrimidine in highlight how alternative heterocycles modulate electronic properties. The tetrahydropyridine in the target compound may offer intermediate rigidity compared to fully saturated or aromatic rings .
- N,N-Diethyl Substitution : The diethyl group on the acetamide is shared with ’s pyrimidine derivative, suggesting a design strategy to enhance lipophilicity and steric bulk .
Biological Activity
N,N-Diethyl-2-{3-[2-oxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)acetyl]-1H-indol-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and the results of various studies assessing its efficacy.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety and a tetrahydropyridine ring. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often interact with multiple biological pathways. The specific mechanisms for this compound may include:
- Inhibition of Enzymatic Activity : Many derivatives in this class have shown inhibition against enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.
- Receptor Modulation : The indole structure is known to interact with serotonin receptors, which could imply psychoactive properties.
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
These results suggest that the compound may exhibit significant cytotoxic effects against certain cancer cell lines.
Neuroprotective Effects
Research has indicated that related compounds can offer neuroprotective benefits by inhibiting AChE activity. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function and providing therapeutic effects in neurodegenerative diseases like Alzheimer's.
Case Studies
A notable study focused on the synthesis and biological evaluation of similar compounds demonstrated promising results in terms of their anticancer and neuroprotective activities. The study involved:
- Synthesis : Compounds were synthesized through multi-step reactions involving indole derivatives.
- Biological Evaluation : The synthesized compounds were tested for their ability to inhibit cancer cell proliferation and their effects on AChE activity.
The findings indicated that certain derivatives exhibited potent activity against both cancer cells and as AChE inhibitors, highlighting their dual therapeutic potential.
Toxicological Assessments
While the therapeutic potential is promising, toxicological assessments are crucial. Preliminary studies suggest that the compound may have a favorable safety profile; however, comprehensive toxicological evaluations are necessary to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
